N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine
CAS No.:
Cat. No.: VC17423272
Molecular Formula: C13H12Cl2N2
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12Cl2N2 |
|---|---|
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17) |
| Standard InChI Key | ILBSKRVPLJLLRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine belongs to the class of aromatic amines, featuring a pyridine core modified with methyl and dichlorobenzyl groups. Its IUPAC name, N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine, reflects the substitution pattern. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂N₂ |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine |
| Canonical SMILES | CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl |
| InChI Key | ILBSKRVPLJLLRX-UHFFFAOYSA-N |
| CAS Number | 166751-49-1 |
The compound’s structure combines a lipophilic dichlorobenzyl group with a polar pyridine ring, conferring amphiphilic properties. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between the pyridine and benzene rings influencing molecular packing .
Synthetic Methodologies
Primary Synthesis Route
The most reported synthesis involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and 4-methylpyridin-2-amine. The process typically employs polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres to minimize side reactions. A representative protocol is as follows:
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Reagents:
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2,6-Dichlorobenzyl chloride (1.2 equiv)
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4-Methylpyridin-2-amine (1.0 equiv)
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Triethylamine (2.0 equiv, as base)
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Anhydrous DMF (solvent)
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Procedure:
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Dissolve 4-methylpyridin-2-amine in DMF at 0°C.
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Add triethylamine dropwise, followed by 2,6-dichlorobenzyl chloride.
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Stir at room temperature for 12–16 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
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Optimization Strategies
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Catalytic Enhancements: Beta-alanine catalysis, as demonstrated in analogous pyridine syntheses, improves regioselectivity .
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Solvent Effects: Substituting DMF with tert-butyl methyl ether (MTBE) reduces polarity, minimizing byproduct formation during reflux .
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Temperature Control: Maintaining temperatures below 60°C prevents decomposition of the dichlorobenzyl intermediate.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Insights
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Chlorine Substitution: The 2,6-dichloro configuration enhances lipid solubility, improving membrane permeability.
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Methyl Group Role: The 4-methyl group on pyridine stabilizes π-π interactions with aromatic residues in enzyme active sites .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.38–7.25 (m, 3H, benzyl-H), 6.65 (s, 1H, pyridine-H3), 4.52 (s, 2H, CH₂), 2.33 (s, 3H, CH₃).
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LC-MS: [M+H]⁺ = 267.1 (calculated), 267.0 (observed).
Future Research Directions
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Mechanistic Studies: Elucidate interactions with CDKs and viral proteases using crystallography.
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Derivatization: Introduce sulfonamide or carboxylate groups to enhance water solubility.
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In Vivo Testing: Evaluate pharmacokinetics in rodent models to assess therapeutic potential.
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